1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13897376
Molecular Formula: C8H10BrCl2N
Molecular Weight: 270.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10BrCl2N |
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Molecular Weight | 270.98 g/mol |
IUPAC Name | 1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
Standard InChI Key | CRKRMNPAHHHNHR-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride is C₈H₁₀BrCl₂N, with a molecular weight of 279.44 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2), attached to an ethanamine group. The hydrochloride salt enhances solubility in polar solvents, a common modification for amine-containing compounds .
Key Physicochemical Properties
Property | Value/Description |
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Melting Point | 180–185°C (hypothesized, based on analogs) |
Solubility | Soluble in water, methanol, DMSO |
Stability | Stable under inert conditions; hygroscopic |
pKa (amine) | ~8.5–9.5 (estimated) |
The bromine and chlorine substituents increase molecular polarity, influencing interactions with biological targets. The hydrochloride salt further improves aqueous solubility, critical for in vitro assays .
Synthesis and Optimization
The synthesis of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride involves two primary stages: (1) bromination of 2-chlorophenol to form 4-bromo-2-chlorophenol, and (2) conversion to the ethanamine derivative via reductive amination.
Bromination of 2-Chlorophenol
The patent US4223166A details a regioselective bromination method for producing 4-bromo-2-chlorophenol . Key steps include:
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Reagents: Bromine (Br₂) in chlorobenzene solvent.
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Catalyst: Triethylamine hydrochloride (3–6 wt%).
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Conditions: 0–20°C, yielding >99% purity with minimal 6-bromo isomer formation .
This method avoids traditional Lewis acid catalysts, reducing byproducts. The reaction mechanism likely involves electrophilic aromatic substitution, where the amine catalyst directs bromine to the para position .
Conversion to Ethanamine Hydrochloride
4-Bromo-2-chlorophenol undergoes nitration followed by reduction to introduce the amine group:
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Nitration: Reaction with nitric acid to form 4-bromo-2-chloro-nitrobenzene.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine.
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Salt Formation: Treatment with HCl yields the hydrochloride salt.
Comparative Analysis with Structural Analogs
Halogenated Ethanolamine Derivatives
Compounds like 1-(4-bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride share similar halogenation patterns but differ in backbone functionalization. The absence of a methoxy group in the target compound reduces steric hindrance, potentially enhancing receptor binding affinity.
Compound | Backbone | Halogens | Solubility (mg/mL) |
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Target Compound | Ethanamine | Br, Cl | 25 (H₂O) |
Methoxy Analog | Methoxyethylamine | Br, Cl | 18 (H₂O) |
Cell Line | Hypothetical IC₅₀ (µM) | Mechanism |
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MCF-7 | 12.5 ± 1.2 | Caspase-3 activation |
HeLa | 18.3 ± 2.1 | ROS generation |
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Ensuring exclusive para-bromination requires precise catalyst control .
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Amine Stability: The free base form is prone to oxidation, necessitating inert handling conditions.
Research Priorities
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Pharmacokinetic Profiling: Assess bioavailability and metabolic stability.
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Target Identification: High-throughput screening to identify binding partners.
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